3-Methylfuran-2-carboxamide 3-Methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 84374-70-9
VCID: VC6877201
InChI: InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8)
SMILES: CC1=C(OC=C1)C(=O)N
Molecular Formula: C6H7NO2
Molecular Weight: 125.127

3-Methylfuran-2-carboxamide

CAS No.: 84374-70-9

Cat. No.: VC6877201

Molecular Formula: C6H7NO2

Molecular Weight: 125.127

* For research use only. Not for human or veterinary use.

3-Methylfuran-2-carboxamide - 84374-70-9

Specification

CAS No. 84374-70-9
Molecular Formula C6H7NO2
Molecular Weight 125.127
IUPAC Name 3-methylfuran-2-carboxamide
Standard InChI InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8)
Standard InChI Key RDQSAEZUEUFCFX-UHFFFAOYSA-N
SMILES CC1=C(OC=C1)C(=O)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Methylfuran-2-carboxamide (C₆H₇NO₂; molecular weight 125.13 g/mol) consists of a five-membered furan ring with two substituents:

  • A methyl group (-CH₃) at the 3-position, influencing electron distribution and steric interactions.

  • A carboxamide group (-CONH₂) at the 2-position, enhancing hydrogen-bonding capacity and solubility in polar solvents.

The IUPAC name, 3-methylfuran-2-carboxamide, reflects this substitution pattern. Its planar furan ring and amide functionality enable interactions with biological targets, though specific binding mechanisms remain uncharacterized .

Spectroscopic Properties

While experimental spectral data (e.g., NMR, IR) for 3-methylfuran-2-carboxamide are unavailable in open literature, analogous furan carboxamides exhibit:

  • ¹H NMR: Resonances near δ 2.3 ppm (methyl group) and δ 6.3–7.1 ppm (furan protons).

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 3-methylfuran-2-carboxylic acid with ammonia under controlled conditions :

Reaction Scheme:
3-Methylfuran-2-carboxylic acid+NH3NaOCH3,formamide,100C3-Methylfuran-2-carboxamide\text{3-Methylfuran-2-carboxylic acid} + \text{NH}_3 \xrightarrow{\text{NaOCH}_3, \text{formamide}, 100^\circ\text{C}} \text{3-Methylfuran-2-carboxamide}

Key Parameters:

  • Reagents: Sodium methoxide (NaOCH₃) as a base, formamide as a solvent and ammonia source.

  • Conditions: 100°C for 0.5 hours, yielding 63% product .

  • Purification: Recrystallization from ethanol or chromatographic methods.

Industrial Scalability

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
CAS Number84374-70-9
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
Melting PointNot reported
StabilityStable under ambient conditions; susceptible to hydrolysis under acidic/basic conditions

Thermal Behavior: Decomposition likely occurs above 200°C, producing CO, CO₂, and nitrogen oxides .

Applications and Research Directions

Medicinal Chemistry

  • Lead Optimization: The carboxamide group serves as a hydrogen-bond donor/acceptor in drug design, potentially enhancing target affinity.

  • Prodrug Development: Hydrolytic susceptibility could enable controlled release of active metabolites.

Material Science

  • Polymer Precursors: Incorporation into polyamides or coatings for enhanced thermal stability.

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